molecular formula C14H9NOS B094260 1,3-Benzothiazol-2-yl(phenyl)methanone CAS No. 1629-75-0

1,3-Benzothiazol-2-yl(phenyl)methanone

Cat. No. B094260
CAS RN: 1629-75-0
M. Wt: 239.29 g/mol
InChI Key: HCIZWCSGIMQTDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the formation of C-N bonds and can be achieved through various methods. For instance, a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the reaction of aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur . Another approach includes the solvent-free microwave-assisted synthesis of substituted benzofuran-2-yl methanones, which demonstrates the versatility of synthetic methods for these compounds . Additionally, the synthesis of 2-(benzothiazol-2-ylthio)-1-phenylethanone is achieved through carbon-sulfur bond cleavage reactions in a basic medium .

Molecular Structure Analysis

The molecular structures of the synthesized benzothiazole derivatives are confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. X-ray crystallography is also employed to determine the crystal and molecular structure of a side product in benzothiazinone synthesis, which provides insight into the structural characteristics of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is explored through their interactions with different reagents and conditions. For example, the treatment of 2-(acetonylthio)benzothiazole with malononitrile and elemental sulfur affords a derivative of 2-amino-3-cyanothiophene, showcasing the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are closely related to their molecular structure and the substituents present on the benzothiazole core. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The antimicrobial and cytotoxic activities of these compounds are evaluated through in vitro assays, and their structure-activity relationships are supported by in silico molecular docking studies .

Case Studies

Several case studies within the provided papers highlight the biological activities of benzothiazole derivatives. For instance, novel substituted benzofuran-2-yl)(phenyl)methanone analogs exhibit significant in vitro antimicrobial activity against various bacterial and fungal strains, as well as cytotoxicity against cancer cell lines . Another study reports the synthesis of benzofuran-2-yl)(phenyl)methanone derivatives with notable antimicrobial and antioxidant activities, further supported by docking studies .

Scientific Research Applications

  • Fluorescent Dyes : A study by Jadhav, Shinde, and Sekar (2018) highlights the synthesis of fluorescent monoazo disperse dyes based on phenyl(1H-benzoimidazol-5-yl)methanone. These dyes exhibit red-shifted absorption maxima and high molar extinction coefficients, making them useful in applications requiring far-red emission (Jadhav, Shinde, & Sekar, 2018).

  • Antimicrobial Agents : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives incorporating benzothiazole, which showed variable and modest antimicrobial activity against bacteria and fungi. This suggests potential uses in developing new antimicrobial compounds (Patel, Agravat, & Shaikh, 2011).

  • Electrochemical and Optical Applications : Anand and Muthusamy (2018) prepared oligobenzimidazoles with benzothiazole-based monomers, exploring their optical, electrical, and thermal properties. These compounds could have applications in electronics due to their specific electrochemical and optical characteristics (Anand & Muthusamy, 2018).

  • Antioxidant and Docking Studies : Rashmi et al. (2014) synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives and evaluated their antimicrobial, antioxidant, and docking properties, indicating their potential in pharmaceutical applications (Rashmi et al., 2014).

  • Antiviral Activity : Sharma et al. (2009) evaluated benzimidazole derivatives for antimicrobial and antiviral potential, identifying compounds active against certain fungi and viruses, suggesting their use in developing antifungal and antiviral agents (Sharma et al., 2009).

  • Structural Characterization in Drug Synthesis : Eckhardt et al. (2020) discussed the structural characterization of a side product in benzothiazinone synthesis, which is crucial in the development of new anti-tuberculosis drugs (Eckhardt et al., 2020).

  • Ligand Synthesis for Crystallography : Wang et al. (2017) synthesized ligands containing N-heterocycles like benzothiazole, which were analyzed via X-ray diffraction, contributing to the field of crystallography and molecular design (Wang et al., 2017).

  • Antimycobacterial Activity : Narasimhan et al. (2011) explored the antimicrobial and antimycobacterial activities of benzimidazole derivatives, providing insights into the development of treatments for tuberculosis (Narasimhan et al., 2011).

  • Microwave-Assisted Synthesis for Antimicrobial Activity : Ashok et al. (2017) demonstrated the microwave-assisted synthesis of benzofuran derivatives, evaluating their antibacterial and antifungal activities (Ashok et al., 2017).

  • Pharmacological Agent Development : Venugopala et al. (2017) designed and synthesized benzothiazole analogues with potential pharmacological applications, including antimosquito and anti-HIV properties (Venugopala, 2017).

Future Directions

Benzothiazole derivatives, including “1,3-Benzothiazol-2-yl(phenyl)methanone”, have shown potential in various biological and pharmaceutical applications . Future research could focus on exploring these potentials further and developing specific therapies based on these compounds .

properties

IUPAC Name

1,3-benzothiazol-2-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NOS/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIZWCSGIMQTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312359
Record name 1,3-benzothiazol-2-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazol-2-yl(phenyl)methanone

CAS RN

1629-75-0
Record name NSC252936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252936
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-benzothiazol-2-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYLBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Boga, R Stengel, R Abdayem… - The Journal of …, 2004 - ACS Publications
The reactivity of heteroarylic ketones toward vinylmagnesium bromide (2) and the regiochemistry of the addition were investigated. The reactivity drastically increases when the carbonyl …
Number of citations: 29 pubs.acs.org
C Boga, G Micheletti - 2010 - Wiley Online Library
The reaction between bis(2‐benzothiazolyl) ketone (1) and a series of ring‐substituted phenyl Grignard reagents gives, in considerable amount, the unexpected O‐alkylation product …
R van der Westhuyzen, A Mabhula… - Journal of medicinal …, 2021 - ACS Publications
Screening of a library of small polar molecules against Mycobacterium tuberculosis (Mtb) led to the identification of a potent benzoheterocyclic oxime carbamate hit series. This series …
Number of citations: 11 pubs.acs.org
JK Mali, DA Mali, VN Telvekar - Tetrahedron Letters, 2016 - Elsevier
A novel copper(II) mediated tandem reaction was developed for the synthesis of 2-aroylbenzothiazoles from readily available aryl–alkyl ketones in the presence of oxygen in ethanol. …
Number of citations: 13 www.sciencedirect.com

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